REACTION_CXSMILES
|
C(OC([N:8]1[CH2:17][C:16]([CH3:19])([CH3:18])[C:15]2[C:10](=[CH:11][C:12](Br)=[CH:13][CH:14]=2)[CH2:9]1)=O)(C)(C)C.[Cu][C:22]#[N:23].N.O>CN1CCCC1=O>[C:22]([C:12]1[CH:11]=[C:10]2[C:15]([C:16]([CH3:18])([CH3:19])[CH2:17][NH:8][CH2:9]2)=[CH:14][CH:13]=1)#[N:23]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2C(C1)(C)C)Br
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Name
|
copper (I) cyanide
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at vigorous reflux for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mix
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (4×200 ml)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with 1:10.880 ammonia
|
Type
|
DRY_WITH_MATERIAL
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Details
|
water (3×150 ml), water (3×200 ml) and brine (150 ml) and dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C(CNCC2=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |